2-Fluoro-4-methoxyphenylacetic acid properties
2-Fluoro-4-methoxyphenylacetic acid properties
An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1] Among these, 2-Fluoro-4-methoxyphenylacetic acid (CAS No: 883531-28-0) emerges as a compound of significant interest.[2] Its structure, combining a phenylacetic acid moiety with a fluorine atom ortho to the acetic acid group and a methoxy group para to it, presents a unique scaffold for the synthesis of novel therapeutic agents.[3]
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Fluoro-4-methoxyphenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and biological screening.
Chemical and Physical Data
While experimental data for some properties of 2-Fluoro-4-methoxyphenylacetic acid are not widely published, a combination of data from commercial suppliers and predictive modeling provides a solid foundation for its characterization.[4][5]
| Property | Value | Source |
| CAS Number | 883531-28-0 | [2] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.17 g/mol | [5] |
| Physical Form | Solid | [5] |
| Melting Point | Not available | |
| Boiling Point | 290.6 ± 25.0 °C (Predicted) | [4] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.16 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as ethanol and methanol.[6] | [6] |
Spectroscopic Profile (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy protons. The coupling between the fluorine atom and the adjacent protons will be a key feature.
-
Aromatic Protons (3H): These will appear in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also show splitting patterns consistent with their positions relative to the substituents.
-
Methylene Protons (-CH₂COOH, 2H): A singlet is expected around δ 3.6 ppm.[7]
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around δ 3.8 ppm.[7]
-
Carboxylic Acid Proton (-COOH, 1H): A broad singlet will be present, typically downfield (> δ 10 ppm), and its position can be concentration-dependent.
The carbon NMR spectrum will be characterized by the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the chemical shifts of the aromatic carbons.
-
Carbonyl Carbon (-COOH): Expected around δ 175-180 ppm.
-
Aromatic Carbons (6C): These will appear in the δ 100-160 ppm region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂COOH): Expected around δ 40-45 ppm.
-
Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.[8]
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.
-
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a methoxy group (-OCH₃, 31 Da).
Synthesis and Purification
A robust and scalable synthesis is crucial for the utilization of any chemical building block. For 2-Fluoro-4-methoxyphenylacetic acid, a two-step synthesis starting from commercially available 3-fluoroanisole is proposed, culminating in a Willgerodt-Kindler reaction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Fluoro-4-methoxyphenylacetic acid.
Experimental Protocols
This procedure is adapted from a known method for the acylation of fluoroanisole.[9]
-
Reaction Setup: To a flask containing 200 mL of dichloroethane and 1.0 mol of 3-fluoroanisole, stir and cool the mixture to 0 °C.
-
Addition of Reagents: Add 1.02 mol of aluminum trichloride, followed by the dropwise addition of 1.02 mol of acetyl chloride, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir for 1 hour.
-
Workup: Pour the reaction mixture into 500 g of ice water. Separate the organic layer, wash with water, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.
This protocol is a generalized procedure for the Willgerodt-Kindler reaction, which is known to be effective for converting aryl ketones to the corresponding carboxylic acids.[10][11]
-
Reaction Mixture: In a round-bottom flask, combine 1.0 equivalent of 2-fluoro-4-methoxyacetophenone, 3.0 equivalents of morpholine, and 2.0 equivalents of sulfur.
-
Heating: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.
-
Formation of Thioamide: After cooling, the intermediate, 2-(2-fluoro-4-methoxyphenyl)thioacetomorpholide, may be isolated, or the reaction can proceed directly to hydrolysis.
-
Hydrolysis: Add a 20% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 10-12 hours to hydrolyze the thioamide.
-
Workup: After cooling, dilute the mixture with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and neutral byproducts.
-
Acidification: Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.
-
Isolation: The product, 2-Fluoro-4-methoxyphenylacetic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Research and Drug Development
The unique structural features of 2-Fluoro-4-methoxyphenylacetic acid make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Role as a Synthetic Intermediate
Phenylacetic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[12] The presence of the fluorine atom in the ortho position of 2-Fluoro-4-methoxyphenylacetic acid can be leveraged to modulate the electronic properties of the aromatic ring, influencing the reactivity and biological activity of the final molecule.[1]
Potential Therapeutic Areas
While specific drugs derived from 2-Fluoro-4-methoxyphenylacetic acid are not prominently documented, its structural motifs are found in various classes of therapeutic agents:
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antidepressants: The phenylacetic acid scaffold is present in some selective serotonin reuptake inhibitors (SSRIs).
-
Antitubercular Agents: Derivatives of fluorinated phenoxy-N-phenylacetamides have shown promising antitubercular activity.
The exploration of 2-Fluoro-4-methoxyphenylacetic acid in the synthesis of new chemical entities for these and other therapeutic areas is a promising avenue for future research.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4-methoxyphenylacetic acid.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544.
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MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]
- Molecules. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2248-2258.
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-4-methoxyphenacyl bromide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
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The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
- MDPI. (2018). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2018(3), M996.
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025010341.
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ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]
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